7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a chlorine atom at the 7th position and a methyl group at the 5th position, along with a ketone functional group.
Scientific Research Applications
7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative. The reaction typically uses an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Mechanism of Action
The mechanism of action for 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 5th position.
5-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the chlorine atom at the 7th position.
7-Chloro-5-methyl-1-naphthol: Contains a hydroxyl group instead of a ketone.
Properties
IUPAC Name |
7-chloro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSBMSGEASFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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